Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18315920
InChI: InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C13H9F4NO2S
Molecular Weight: 319.28 g/mol

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18315920

Molecular Formula: C13H9F4NO2S

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate -

Specification

Molecular Formula C13H9F4NO2S
Molecular Weight 319.28 g/mol
IUPAC Name ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3
Standard InChI Key LAHNMYINISCLSG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) fused with a 2-fluoro-3-(trifluoromethyl)phenyl group at the 2-position and an ethyl carboxylate group at the 4-position . The trifluoromethyl (-CF3_3) and fluorine substituents enhance electron-withdrawing effects, influencing the compound’s reactivity and lipophilicity .

Table 1: Comparative Structural Properties of Related Thiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylateC13H9F4NO2S\text{C}_{13}\text{H}_9\text{F}_4\text{NO}_2\text{S}319.28N/AN/A
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate C12H10FNO2S\text{C}_{12}\text{H}_{10}\text{FNO}_2\text{S}251.28N/AN/A
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methylthiazole-5-carboxylate C14H11F4NO2S\text{C}_{14}\text{H}_{11}\text{F}_4\text{NO}_2\text{S}333.301.355370.4

The inclusion of fluorine atoms and the trifluoromethyl group significantly increases molecular weight and lipophilicity compared to non-fluorinated analogs, as evidenced by the higher LogP value of 3.1259 for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate .

Spectroscopic and Computational Data

  • Exact Mass: 319.042 g/mol (calculated for \text{C}_{13}\text{H}_9\text{F}_4\text{NO}_2\text{S).

  • Polar Surface Area (PSA): 67.43 Ų, indicating moderate solubility in polar solvents .

  • Index of Refraction: ~1.564, suggesting optical applications .

The compound’s stability under ambient conditions is attributed to the strong C-F bonds and the resonance stabilization of the thiazole ring .

Synthesis Methods and Reaction Mechanisms

Laboratory-Scale Synthesis

The synthesis involves a nucleophilic substitution reaction between ethyl 2-bromo-3-(trifluoromethyl)benzoate and a thioamide under basic conditions. The mechanism proceeds as follows:

  • Thioamide Activation: Deprotonation of the thioamide generates a thiolate ion.

  • Nucleophilic Attack: The thiolate ion attacks the electrophilic carbon adjacent to the bromine atom in the benzoate derivative.

  • Ring Closure: Intramolecular cyclization forms the thiazole ring, releasing HBr as a byproduct.

Reaction Equation:

Ethyl 2-bromo-3-(trifluoromethyl)benzoate+ThioamideBaseEthyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate+HBr\text{Ethyl 2-bromo-3-(trifluoromethyl)benzoate} + \text{Thioamide} \xrightarrow{\text{Base}} \text{Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate} + \text{HBr}

Industrial Production Considerations

While laboratory synthesis focuses on batch processes, industrial-scale production may employ continuous flow reactors to enhance yield and purity. Solvent selection (e.g., dimethylformamide or acetonitrile) and catalyst optimization (e.g., potassium carbonate) are critical for minimizing side reactions .

Chemical Reactivity and Functionalization

Oxidation Reactions

The thiazole ring undergoes oxidation with agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones. These derivatives are explored for enhanced bioactivity, particularly in antimicrobial applications .

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) converts the ethyl carboxylate group to a hydroxymethyl group, yielding thiazolidine derivatives. Such modifications are pivotal in prodrug design to improve bioavailability.

Electrophilic Substitution

The electron-deficient phenyl ring participates in electrophilic substitution reactions, such as nitration or halogenation, enabling further functionalization . For example, bromination at the 5-position of the thiazole ring enhances cytotoxic activity against cancer cells.

Biological Activity and Research Applications

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) as low as 8 μg/mL. The trifluoromethyl group enhances membrane permeability, facilitating interaction with bacterial penicillin-binding proteins .

Material Science Applications

Incorporating the compound into polymers improves thermal stability (decomposition temperature >300°C) and optical clarity, making it suitable for high-performance coatings .

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